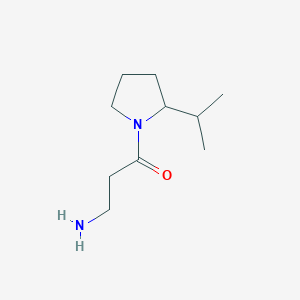
(R,R)-Empagliflozin Impurity
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,R)-Empagliflozin Impurity is a byproduct or degradation product associated with the synthesis and storage of Empagliflozin, a medication used to treat type 2 diabetes. Impurities in pharmaceuticals are unwanted chemicals that remain with the active pharmaceutical ingredients or develop during formulation . The control and identification of these impurities are crucial for ensuring the safety and efficacy of the drug.
Vorbereitungsmethoden
The preparation of (R,R)-Empagliflozin Impurity involves synthetic routes similar to those used for the parent compound, Empagliflozin. The synthesis typically involves multiple steps, including the use of various reagents and catalysts. Industrial production methods often employ advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for the detection and quantification of impurities .
Analyse Chemischer Reaktionen
(R,R)-Empagliflozin Impurity can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Common conditions include acidic or basic environments.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(R,R)-Empagliflozin Impurity has several scientific research applications, including:
Chemistry: Used in the study of impurity profiling and the development of analytical techniques for impurity detection.
Biology: Used in the study of the biological effects of impurities on cellular processes.
Medicine: Used in the evaluation of the safety and efficacy of pharmaceutical products.
Industry: Used in the quality control and assurance processes in pharmaceutical manufacturing
Wirkmechanismus
The mechanism of action of (R,R)-Empagliflozin Impurity is not well-defined, as it is primarily considered an unwanted byproduct. understanding its molecular targets and pathways is crucial for assessing its potential impact on the efficacy and safety of the parent drug, Empagliflozin .
Vergleich Mit ähnlichen Verbindungen
(R,R)-Empagliflozin Impurity can be compared with other impurities and degradation products associated with pharmaceutical compounds. Similar compounds include:
(R,R)-Formoterol Tartrate Impurity: A degradation product arising from the synthesis of (R,R)-Formoterol Tartrate.
Azithromycin Impurities: Various impurities identified in the synthesis and storage of Azithromycin.
These impurities share common characteristics, such as their formation during synthesis and their potential impact on the quality of the pharmaceutical product.
Eigenschaften
Molekularformel |
C23H27ClO7 |
|---|---|
Molekulargewicht |
450.9 g/mol |
IUPAC-Name |
(2R,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3R)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19-,20-,21+,22-,23-/m1/s1 |
InChI-Schlüssel |
OBWASQILIWPZMG-JEOSHJBNSA-N |
Isomerische SMILES |
C1COC[C@@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl |
Kanonische SMILES |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


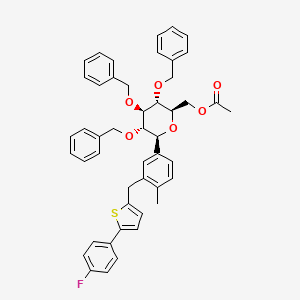
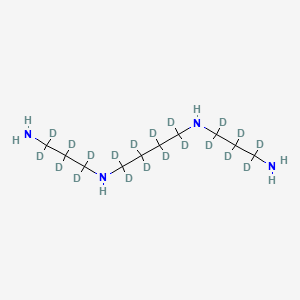
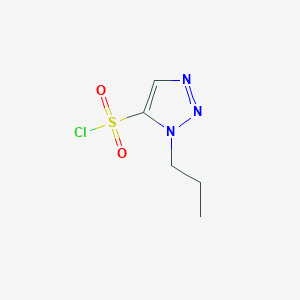
![3-Amino-2-tert-butyl-3-[(4-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B13856855.png)
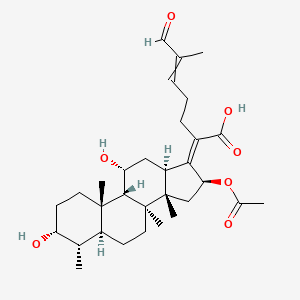
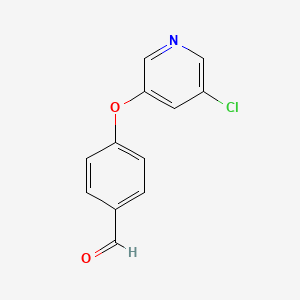
![N-(6-Amino-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13856873.png)
methylidene]amino](1,2,3,4,5-13C5)pentanoic acid](/img/structure/B13856876.png)
![Methyl 2-[[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]amino]-2-oxoacetate](/img/structure/B13856879.png)
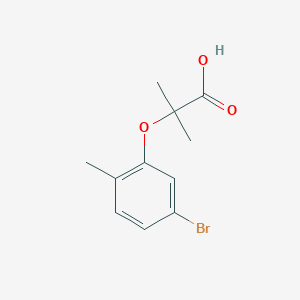
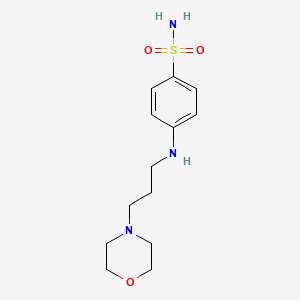
![2-[4-[5-Methyl-2-(3-pyridinyl)-4-oxazolyl]phenoxy]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-acetamide](/img/structure/B13856913.png)
![5-Chloro-2-[(3,4-dichlorophenyl)sulfonylamino]benzoic acid](/img/structure/B13856926.png)
